1-[3-(Trifluoromethyl)phenyl]pentan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pentan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-2-4-11(16)8-9-5-3-6-10(7-9)12(13,14)15/h3,5-7H,2,4,8H2,1H3 |
InChI Key |
UMNIERRCITYMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Routes to 1 3 Trifluoromethyl Phenyl Pentan 2 One
Retrosynthetic Analysis and Key Precursors for 1-[3-(Trifluoromethyl)phenyl]pentan-2-one
A retrosynthetic analysis of this compound reveals several potential bond disconnections, leading to a variety of readily available starting materials. The most logical disconnections are at the C-C bonds adjacent to the carbonyl group.
Disconnection (a): Breaking the bond between the carbonyl carbon and the methylene (B1212753) group suggests a Friedel-Crafts-type acylation or a related coupling reaction. This approach identifies 3-(trifluoromethyl)benzene derivatives and a five-carbon acylating agent as key precursors.
Disconnection (b): Cleavage of the bond between the methylene group and the aromatic ring points towards strategies involving nucleophilic attack by an organometallic reagent derived from 3-(trifluoromethyl)benzene on an appropriate electrophile, or a cross-coupling reaction.
Based on this analysis, the key precursors can be identified as shown in the table below.
| Disconnection Strategy | Precursor 1 | Precursor 2 |
| Friedel-Crafts Acylation | 3-(Trifluoromethyl)bromobenzene | Pentanoyl chloride or Pentanoic anhydride (B1165640) |
| Organometallic Addition | 3-(Trifluoromethyl)phenylmagnesium bromide | Pentanenitrile or Pentanoyl chloride |
| Cross-Coupling | 3-(Trifluoromethyl)phenylboronic acid | 1-Penten-2-one or Pentanoyl chloride |
Classical Synthetic Approaches for Aryl Alkyl Ketones
The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. orgsyn.org In this approach, an aromatic ring is acylated with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of a 3-(trifluoromethyl)benzene derivative with a pentanoyl electrophile.
A typical procedure would involve reacting 3-(trifluoromethyl)bromobenzene with pentanoyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). orgsyn.org The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) or carbon disulfide. The trifluoromethyl group is a deactivating group, which can make the Friedel-Crafts reaction more challenging compared to electron-rich aromatic substrates. However, by using a more reactive trifluoromethyl-substituted starting material or harsher reaction conditions, the desired product can be obtained. A related approach involves the intramolecular Friedel-Crafts acylation, which is highly effective for the synthesis of cyclic ketones. nih.gov
The reaction of organometallic reagents with carboxylic acid derivatives provides a powerful and versatile route to ketones. orgsyn.org A common strategy involves the use of organolithium or Grignard reagents. For the synthesis of this compound, 3-(trifluoromethyl)phenylmagnesium bromide can be prepared from 3-(trifluoromethyl)bromobenzene and magnesium metal. google.comgoogle.com This Grignard reagent can then be reacted with a suitable pentanoyl electrophile.
To avoid the common problem of over-addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol, several strategies can be employed. One effective method is the use of Weinreb amides (N-methoxy-N-methylamides). The reaction of 3-(trifluoromethyl)phenylmagnesium bromide with N-methoxy-N-methylpentanamide would yield a stable tetrahedral intermediate that collapses to the desired ketone upon acidic workup. Alternatively, the Grignard reagent can be reacted with a nitrile, such as pentanenitrile, followed by hydrolysis to furnish the ketone.
Modern Catalytic Syntheses of this compound
Modern organic synthesis has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher functional group tolerance, and improved selectivity compared to classical methods.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the synthesis of aryl ketones. researchgate.netnih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. harvard.edulibretexts.org For the target molecule, one could envision the coupling of 3-(trifluoromethyl)phenylboronic acid with a pentenoyl derivative or a related species. nih.govnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. harvard.edu The tolerance of the Suzuki coupling to a wide range of functional groups makes it a highly attractive method. libretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate. researchgate.netnih.gov The synthesis of this compound could be achieved by coupling an organozinc reagent, such as pentylzinc chloride, with 3-(trifluoromethyl)benzoyl chloride in the presence of a palladium or nickel catalyst. researchgate.net Carbonylative Negishi couplings are also a viable option. acs.org
Stille Coupling: The Stille reaction employs organotin reagents. wikipedia.orgthermofisher.comlibretexts.orgorganic-chemistry.org The coupling of an organostannane, such as tributyl(pentan-2-one-1-yl)stannane, with 3-(trifluoromethyl)iodobenzene under palladium catalysis would yield the desired ketone. nih.gov While effective, the toxicity of organotin compounds is a significant drawback of this method. thermofisher.com
A summary of these cross-coupling strategies is presented below.
| Coupling Reaction | Aryl Partner | Acyl/Alkyl Partner | Catalyst System |
| Suzuki-Miyaura | 3-(Trifluoromethyl)phenylboronic acid | Pentanoyl chloride | Pd(PPh₃)₄, Base |
| Negishi | 3-(Trifluoromethyl)benzoyl chloride | Pentylzinc chloride | PdCl₂(dppf) or NiCl₂(dppp) |
| Stille | 3-(Trifluoromethyl)iodobenzene | Tributyl(pentan-2-one-1-yl)stannane | Pd(PPh₃)₄ |
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the formation of C-C bonds. This approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions. The synthesis of this compound could potentially be achieved through the palladium-catalyzed C-H acylation of 1,3-bis(trifluoromethyl)benzene (B1330116) with pentanoyl chloride. While this approach is still under development for broad applicability, it holds significant promise for the future of aryl ketone synthesis.
Enantioselective and Diastereoselective Synthetic Pathways
The creation of chiral centers in molecules like this compound with high stereocontrol is a significant objective in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. While specific enantioselective or diastereoselective syntheses for this exact ketone are not extensively documented in publicly available literature, several analogous methodologies for structurally similar trifluoromethylated ketones and carbinols have been developed. These approaches provide a conceptual framework for the potential stereoselective synthesis of the target compound.
One prominent strategy involves the asymmetric reduction of a corresponding prochiral ketone precursor. For instance, the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones has been demonstrated to produce chiral primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity (up to 97% ee) and good yields. acs.org This method utilizes hydrogen gas as the reductant and ammonium (B1175870) acetate (B1210297) as the nitrogen source, offering a direct route to chiral amines from ketones. acs.org While this produces an amine rather than a ketone, the underlying principle of asymmetric reduction of a trifluoromethyl aryl ketone highlights a potential pathway.
Another powerful approach is organocatalysis. Diastereo- and enantioselective organocatalytic aldol (B89426) reactions between alkylidenepyrazolones and trifluoromethyl ketones have been shown to yield chiral tertiary alcohols bearing a trifluoromethyl group with excellent diastereoselectivity and moderate to good enantioselectivity. acs.orgnih.govnih.gov These reactions are often catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, which activate both the nucleophile and the electrophile to control the stereochemical outcome. acs.orgnih.gov
Furthermore, nickel-catalyzed reductive cross-coupling reactions represent a modern method for accessing enantioenriched α-trifluoromethyl ketones. chinesechemsoc.org This enantioconvergent approach can couple readily available acid chlorides with racemic α-trifluoromethyl alkyl bromides under mild conditions, demonstrating good functional group tolerance and yielding products with good enantioselectivity. chinesechemsoc.org A similar strategy could be envisioned for the synthesis of this compound by coupling 3-(trifluoromethyl)phenylacetyl chloride with a suitable propyl-containing organometallic reagent in the presence of a chiral nickel catalyst.
The table below summarizes some of these analogous enantioselective methodologies.
| Methodology | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reductive Amination | Ruthenium complex | Chiral primary amines | Up to 97% | acs.org |
| Organocatalytic Aldol Reaction | Bifunctional organocatalyst | Chiral tertiary alcohols | Moderate to good | acs.orgnih.govnih.gov |
| Nickel-Catalyzed Cross-Coupling | Chiral Nickel complex | Enantioenriched ketones | Good | chinesechemsoc.org |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic methodologies aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, improved atom economy, and the use of recyclable catalysts.
Solvent-free, or solid-state, reactions and the use of water as a solvent are key areas of green chemistry. For the synthesis of ketones, several green approaches have been developed that could be conceptually applied to the synthesis of this compound.
Microwave-assisted solvent-free synthesis has been shown to be a rapid and efficient method for producing α,β-unsaturated ketones from acetals and aryl ketones using Lewis acid catalysts. tandfonline.comtandfonline.com This approach eliminates the need for volatile organic solvents, often leading to shorter reaction times and higher yields.
The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. Palladium-catalyzed coupling reactions of aryl boronic acids with carboxylic anhydrides or acyl chlorides have been successfully carried out in water, sometimes with the aid of additives like polyethylene (B3416737) glycol (PEG), to produce aryl ketones in high yields. organic-chemistry.org Additionally, some studies have explored the partial replacement of organic solvents with water in ketone synthesis to create safer reaction conditions. uark.edu
A one-pot synthesis of flavoring ketones has been demonstrated under solvent-free conditions using a commercial solid acid catalyst, Amberlyst-15. acs.orgnih.gov This method, which proceeds via alkylation followed by decarboxylation, highlights the potential for producing aryl ketones without the need for traditional solvents. acs.orgnih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Syntheses with high atom economy are preferred as they generate less waste. Catalyst recycling is another cornerstone of green chemistry, as it reduces costs and minimizes the release of potentially toxic metal catalysts into the environment.
For ketone synthesis, the use of recyclable catalysts has been demonstrated in several contexts. A recyclable gold nanoparticle catalyst supported on aluminum oxyhydroxide has been used for the aerobic oxidation of alcohols and for the coupling reaction between primary alcohols and ketones under ambient conditions. colab.ws
In the realm of asymmetric synthesis, the continuous nanofiltration and recycling of a ruthenium diphosphine/diamine catalyst for the asymmetric hydrogenation of ketones has been successfully demonstrated in a flow system. acs.org This technique allows for significant reuse of the catalyst with minimal loss of activity and selectivity. acs.org
Heterogeneous catalysts, such as the solid acid Amberlyst-15 used in the solvent-free synthesis of flavoring ketones, are particularly amenable to recycling. acs.orgnih.gov This catalyst was easily recovered and reused multiple times without a significant loss in activity, showcasing a practical application of catalyst recycling in ketone synthesis. acs.orgnih.gov The development of such recyclable catalytic systems is a promising avenue for the green synthesis of this compound.
The table below provides an overview of some green chemistry approaches applicable to ketone synthesis.
| Green Chemistry Principle | Methodology | Catalyst/Conditions | Key Advantage | Reference |
| Solvent-Free Synthesis | Microwave-assisted reaction | Lewis acids | Reduced solvent waste, faster reactions | tandfonline.comtandfonline.com |
| Solvent-Free Synthesis | One-pot alkylation/decarboxylation | Amberlyst-15 (recyclable solid acid) | No solvent, catalyst is reusable | acs.orgnih.gov |
| Aqueous Media Synthesis | Palladium-catalyzed coupling | Pd(OAc)₂ in water | Use of a green solvent | organic-chemistry.org |
| Catalyst Recycling | Asymmetric hydrogenation | Ruthenium diphosphine/diamine catalyst | Continuous recycling via nanofiltration | acs.org |
| Catalyst Recycling | Aerobic oxidation/C-C coupling | Supported gold nanoparticles | Recyclable heterogeneous catalyst | colab.ws |
Reaction Chemistry and Mechanistic Studies of 1 3 Trifluoromethyl Phenyl Pentan 2 One
Reactivity of the Carbonyl Group in 1-[3-(Trifluoromethyl)phenyl]pentan-2-one
The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The trifluoromethyl group, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to its non-fluorinated analogs.
Nucleophilic addition is a fundamental reaction of ketones. Strong nucleophiles, such as those found in organometallic reagents and hydrides, readily attack the carbonyl carbon. libretexts.org
Grignard and Organolithium Reactions: Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that react with ketones to form tertiary alcohols after an acidic workup. libretexts.orglibretexts.org The reaction involves the attack of the carbanionic 'R' group on the electrophilic carbonyl carbon. youtube.com Due to the polar carbon-metal bond, these reagents are highly reactive and require anhydrous conditions, typically using ether as a solvent. youtube.commasterorganicchemistry.com The reaction of this compound with such a reagent would proceed via a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product.
Hydride Reductions: The reduction of the carbonyl group in this compound to a secondary alcohol, 1-[3-(Trifluoromethyl)phenyl]pentan-2-ol, can be accomplished using complex metal hydrides. nih.gov Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices. LiAlH₄ is a much stronger reducing agent than NaBH₄. The reaction mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Reagent(s) | Expected Product | Product Class |
|---|
Condensation reactions involve an initial nucleophilic addition followed by a dehydration step, leading to the formation of a new carbon-carbon double bond.
Aldol (B89426) Condensation: Under basic or acidic conditions, ketones with α-hydrogens can function as both a nucleophile (as an enolate) and an electrophile. This compound can, in principle, undergo self-condensation. However, crossed-aldol condensations with a carbonyl partner that cannot form an enolate (like benzaldehyde) are generally more synthetically useful to avoid a mixture of products.
Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.org The product is an α,β-unsaturated compound, formed after the initial addition and subsequent dehydration. wikipedia.org Research on related trifluoromethyl-containing pyrazolone (B3327878) derivatives has utilized the Knoevenagel condensation approach effectively. rkmmanr.org
Table 2: Examples of Condensation Reactions
| Reactant | Reagent(s) | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | Benzaldehyde, NaOH (aq) | 1-Phenyl-3-[3-(trifluoromethyl)phenyl]hex-1-en-3-one | Crossed-Aldol |
| This compound | Diethyl malonate, Piperidine, Heat | Diethyl 2-(1-(3-(trifluoromethyl)phenyl)butan-1-ylidene)malonate | Knoevenagel |
The carbonyl group of this compound reacts with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond (C=N). bham.ac.uk These reactions are typically acid-catalyzed and proceed through a nucleophilic addition-elimination mechanism. bham.ac.uknih.gov The equilibrium can be driven towards the product by removing the water formed during the reaction. bham.ac.uk Conversely, the addition of excess water can hydrolyze these derivatives back to the original ketone. khanacademy.org
Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. The presence of fluorine atoms in the molecule is a common strategy in the synthesis of pharmacologically relevant imines. nih.gov
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. nih.gov
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms a hydrazone. nih.gov 2,4-Dinitrophenylhydrazones are often brightly colored, crystalline solids with sharp melting points, historically used for the characterization of aldehydes and ketones. bham.ac.uk
Table 3: Formation of C=N Derivatives
| Reactant | Reagent | Expected Product | Product Class |
|---|---|---|---|
| This compound | Aniline (PhNH₂), H⁺ | N-(1-(3-(Trifluoromethyl)phenyl)pentan-2-ylidene)aniline | Imine |
| This compound | Hydroxylamine (NH₂OH), H⁺ | This compound oxime | Oxime |
| This compound | Hydrazine (NH₂NH₂), H⁺ | This compound hydrazone | Hydrazone |
Alpha-Substitution and Enolate Chemistry of this compound
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate ion. This compound has two such positions: the methylene (C1) and the methyl (C3) carbons. The resulting enolate can react with various electrophiles.
Enolates are excellent nucleophiles for forming new carbon-carbon bonds at the α-position. An alternative method involves the use of an enamine intermediate, which can offer advantages such as milder reaction conditions and reduced side reactions. libretexts.org
Alkylation: The enolate of this compound can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. The choice of base and reaction conditions can influence which α-carbon is deprotonated (regioselectivity), leading to either the kinetic or thermodynamic enolate.
Acylation: Reaction of the enolate with an acyl halide (like acetyl chloride) or an anhydride (B1165640) results in the formation of a β-dicarbonyl compound. libretexts.org These products are valuable synthetic intermediates due to the increased acidity of the hydrogen between the two carbonyl groups.
Table 4: Examples of Alpha-Substitution Reactions
| Reactant | Reagent(s) | Expected Product (Major, Kinetic Control) | Reaction Type |
|---|
The α-position of ketones can be halogenated under both acidic and basic conditions via an enol or enolate intermediate, respectively.
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol. This enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). The reaction is typically self-limiting, resulting in monohalogenation at the more substituted α-carbon.
Base-Mediated Halogenation: Under basic conditions, an enolate is formed, which attacks the halogen. This reaction is often difficult to stop at monosubstitution because the newly introduced electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, promoting further halogenation. If the reaction is performed on the methyl side of the ketone, it can proceed to completion to form a trihalomethyl group, which is then cleaved in the haloform reaction.
The trifluoromethyl group on the phenyl ring can also be introduced onto other carbonyl compounds through electrophilic trifluoromethylation reagents, a testament to the importance of this functional group in modern chemistry. rsc.org
Table 5: Examples of Alpha-Halogenation Reactions
| Reactant | Reagent(s) | Expected Product | Condition |
|---|---|---|---|
| This compound | Br₂, CH₃COOH | 1-Bromo-1-[3-(trifluoromethyl)phenyl]pentan-2-one | Acid-Catalyzed |
| This compound | Br₂ (excess), NaOH (aq) | 3-(Trifluoromethyl)phenylacetic acid + Bromoform (CHBr₃) | Base-Mediated (Haloform) |
Reactivity of the Trifluoromethylphenyl Moiety
The chemical behavior of the aromatic portion of this compound is dominated by the powerful electronic influence of the trifluoromethyl (-CF3) group.
Electrophilic Aromatic Substitution Reactions
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) caused by the high electronegativity of the fluorine atoms. vaia.comnih.gov This effect significantly reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. vaia.comyoutube.com Consequently, the -CF3 group is classified as a strong deactivating group in electrophilic aromatic substitution (EAS) reactions. vaia.com
The directing influence of the -CF3 group is a result of the relative stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the substitution process. When an electrophile attacks the positions ortho or para to the -CF3 group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF3 group. youtube.com This arrangement is highly destabilized. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon adjacent to the -CF3 group, leading to a more stable intermediate compared to the ortho and para isomers. youtube.comchegg.com Therefore, the trifluoromethyl group is a meta-director. vaia.comyoutube.com
For this compound, the pentan-2-one substituent is also deactivating and meta-directing. Since both substituents direct incoming electrophiles to the same positions (relative to themselves), the expected products of electrophilic aromatic substitution would be substituted at the 5-position.
| Position of Attack | Relative Stability of Intermediate | Major/Minor Product | Rationale |
| ortho | Least Stable | Minor | Positive charge is placed adjacent to the strongly electron-withdrawing -CF3 group in one resonance form, causing significant destabilization. youtube.com |
| para | Less Stable | Minor | Similar to ortho attack, one resonance contributor has a destabilized positive charge on the carbon bearing the -CF3 group. youtube.com |
| meta | Most Stable | Major | The positive charge is delocalized over three other carbons in the ring, avoiding placement on the carbon attached to the -CF3 group, leading to a less destabilized intermediate. vaia.comyoutube.com |
Nucleophilic Aromatic Substitution on Activated Systems
While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.org The -CF3 group, being a powerful deactivator for electrophilic attack, conversely activates the ring toward nucleophilic attack. SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. researchgate.net The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge.
For a nucleophile to substitute a leaving group on a benzene ring containing a trifluoromethyl group, the reaction is most favored when the -CF3 group is positioned ortho or para to the leaving group. wikipedia.org This positioning allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance and induction. In the case of this compound, the -CF3 group is not positioned to strongly activate a leaving group at another position on the ring for a typical SNAr reaction. However, if a good leaving group (e.g., a halide) were present at the 2-, 4-, or 6-position, the ring would be activated towards nucleophilic substitution, further enhanced by the presence of other activating groups like a nitro group. Studies on related compounds like 4-phenoxy-3-nitrobenzotrifluoride show that the -CF3 group effectively activates the ring, though steric effects can play a rate-retarding role if the group is ortho to the reaction site.
Rearrangement Reactions Involving the Pentanone Skeleton
The pentanone portion of the molecule can undergo several classic rearrangement reactions, typically under specific catalytic conditions.
One such transformation is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide with a Lewis acid. adichemistry.comorganic-chemistry.org The reaction involves the migration of one of the alkyl or aryl groups attached to the carbonyl carbon to an adjacent oxygen atom. The outcome is determined by the relative migratory aptitude of the two groups. ox.ac.uk The generally accepted order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgstackexchange.com Electron-withdrawing substituents on a phenyl group decrease its migratory aptitude relative to an unsubstituted phenyl group. adichemistry.com
In this compound, the two groups attached to the carbonyl are a propyl group (a primary alkyl group) and a 3-(trifluoromethyl)benzyl group (a primary benzylic group). While benzylic groups are generally considered to have higher migratory aptitude than primary alkyl groups, the presence of the strong electron-withdrawing -CF3 group on the phenyl ring would decrease the migratory ability of the 3-(trifluoromethyl)benzyl group. Therefore, migration of the propyl group is expected to be competitive or even favored, leading to the formation of 3-(trifluoromethyl)benzyl acetate (B1210297).
| Migrating Group | Group Type | Electronic Effect of Substituent | Predicted Migratory Aptitude | Resulting Product |
| Propyl | Primary Alkyl | N/A | Higher | 3-(Trifluoromethyl)benzyl acetate |
| 3-(Trifluoromethyl)benzyl | Primary Benzylic (substituted) | -CF3 (Strongly electron-withdrawing) | Lower | Propyl 3-(trifluoromethyl)benzoate |
Another potential rearrangement is the Beckmann rearrangement , which transforms an oxime into an N-substituted amide under acidic conditions (e.g., H2SO4, PCl5). pw.livewikipedia.org This reaction first requires the conversion of the ketone to its corresponding ketoxime using hydroxylamine. The rearrangement is highly stereospecific; the group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. wikipedia.orgtestbook.com Since the ketoxime of this compound can exist as two geometric isomers (E and Z), two different amide products are possible depending on which isomer reacts or the conditions used.
Photochemical and Radical Reactions of this compound
Ketones are known to undergo characteristic photochemical reactions upon absorption of UV light. The most prominent of these are the Norrish Type I and Norrish Type II reactions. wikipedia.orgslideshare.net
The Norrish Type I reaction involves the homolytic cleavage (α-cleavage) of one of the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.orgyoutube.com This process generates two radical intermediates. For this compound, two pathways for α-cleavage are possible:
Cleavage of the C1-C2 bond to form a 3-(trifluoromethyl)benzyl radical and a pentanoyl radical.
Cleavage of the C2-C3 bond to form a propyl radical and a 2-(3-(trifluoromethyl)phenyl)acetyl radical.
The relative stability of the generated radicals influences the preferred cleavage pathway. wikipedia.org The resulting radical pair can then undergo several secondary reactions, including decarbonylation (loss of CO), recombination to form the original ketone or new products, or disproportionation to form an alkene and an aldehyde. wikipedia.orgyoutube.com
The Norrish Type II reaction is an intramolecular process that can occur if there is a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). wikipedia.org The excited carbonyl group abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. In this compound, there are γ-hydrogens on the pentanone chain (at C4). The 1,4-biradical can then undergo either cleavage (β-scission) to yield an enol and an alkene (propene), or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org
Radical reactions can also be initiated by other means, such as with radical initiators. openstax.orgfiveable.me These reactions typically proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com
Oxidative Transformations of this compound
Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. libretexts.orgchemguide.co.uk However, they can be oxidized by strong oxidizing agents, such as potassium permanganate (B83412) or potassium dichromate under harsh acidic conditions. This type of oxidation is typically destructive, leading to the cleavage of carbon-carbon bonds adjacent to the carbonyl group and forming a mixture of carboxylic acids. libretexts.orgchemguide.co.uk
A more controlled and synthetically useful oxidative transformation is the Baeyer-Villiger oxidation , as discussed in Section 3.4. adichemistry.comorganic-chemistry.org This reaction uses a peroxy acid to convert the ketone into an ester. As previously noted, the regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl. For this compound, this would likely lead to the formation of 3-(trifluoromethyl)benzyl acetate or propyl 3-(trifluoromethyl)benzoate, depending on the precise reaction conditions and the subtle balance of migratory abilities. wikipedia.org
Additionally, specialized reagents have been developed for the oxidation of α-trifluoromethyl alcohols to the corresponding ketones, indicating that the trifluoromethyl ketone moiety itself is stable under certain oxidative conditions. researchgate.netnih.gov
Advanced Spectroscopic and Spectrometric Characterization of 1 3 Trifluoromethyl Phenyl Pentan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and proton frameworks. For a molecule like 1-[3-(Trifluoromethyl)phenyl]pentan-2-one, a combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and spatial arrangement.
While specific experimental data for this compound is not extensively available in public literature, we can predict the expected NMR data based on the known chemical shifts of similar structural motifs.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₃) | 0.9 (t) | ~14 |
| C2 (CH₂) | 1.3 (sextet) | ~17 |
| C3 (CH₂) | 2.5 (t) | ~45 |
| C4 (C=O) | - | ~208 |
| C5 (CH₂) | 3.8 (s) | ~50 |
| C6 (Ar-C) | - | ~140 |
| C7 (Ar-CH) | 7.5 (d) | ~133 |
| C8 (Ar-CH) | 7.4 (t) | ~129 |
| C9 (Ar-CH) | 7.5 (d) | ~125 |
| C10 (Ar-C-CF₃) | - | ~131 (q) |
| C11 (Ar-CH) | 7.6 (s) | ~123 |
| CF₃ | - | ~124 (q) |
Note: These are predicted values and may vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (s=singlet, d=doublet, t=triplet, q=quartet, sextet).
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. sdsu.eduyoutube.comuvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the protons of the pentyl chain: the C1 methyl protons would couple with the C2 methylene (B1212753) protons, which in turn would couple with the C3 methylene protons. The benzylic protons at C5 would not show a COSY correlation with the pentyl chain protons, confirming the position of the carbonyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹³C-¹H). sdsu.edu An HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the proton signals with their attached carbon signals. For instance, the triplet at ~0.9 ppm would correlate with the carbon signal at ~14 ppm, assigning them to the C1 methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:
Correlations from the C1 and C2 protons to the C3 and C4 carbons.
Correlations from the C3 and C5 protons to the carbonyl carbon (C4), confirming its position.
Correlations from the benzylic protons (C5) to the aromatic carbons (C6, C7, C11), linking the side chain to the phenyl ring.
Correlations from the aromatic protons to neighboring and quaternary aromatic carbons, confirming the substitution pattern.
Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comnih.gov The chemical shift of the trifluoromethyl (CF₃) group is particularly informative about its electronic environment. alfa-chemistry.comrsc.org
For this compound, the ¹⁹F NMR spectrum would exhibit a singlet for the CF₃ group. The chemical shift is expected to be in the range of -60 to -65 ppm relative to CFCl₃. colorado.eduucsb.edu This specific chemical shift can be influenced by the solvent and the electronic nature of the rest of the molecule. The absence of coupling in the broadband proton-decoupled ¹⁹F spectrum confirms the CF₃ group is not directly bonded to any protons.
Solid-State NMR Applications
While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) could provide valuable information about the compound's structure and dynamics in the solid phase. researchgate.netaip.org This is particularly relevant for studying polymorphism, which can be critical in pharmaceutical and material sciences. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C and ¹⁹F spectra in the solid state. rsc.orgchromatographyonline.comyoutube.com These spectra could reveal the presence of different crystalline forms through variations in chemical shifts and peak multiplicities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.govnih.gov For this compound (C₁₂H₁₃F₃O), the theoretical exact mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be able to measure the mass of the molecular ion with sufficient accuracy (typically within 5 ppm) to confirm this elemental composition and distinguish it from other potential isobaric compounds. nih.gov
Theoretical Exact Mass for Key Species:
| Ion | Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | [C₁₂H₁₃F₃O]⁺ | 230.0918 |
| [M+H]⁺ | [C₁₂H₁₄F₃O]⁺ | 231.0997 |
| [M+Na]⁺ | [C₁₂H₁₃F₃ONa]⁺ | 253.0816 |
Fragmentation Pathway Elucidation and Mechanistic Insights
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion that can then undergo fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. chemguide.co.ukwikipedia.org For this compound, several characteristic fragmentation pathways are expected.
One of the most prominent fragmentation pathways for ketones is α-cleavage , where the bond adjacent to the carbonyl group is broken. whitman.edujove.com For this compound, two primary α-cleavage events are possible:
Cleavage between C3 and C4, leading to the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized acylium ion with m/z 187.
Cleavage between C4 and C5, resulting in the formation of the 3-(trifluoromethyl)benzyl radical and an acylium ion [CH₃CH₂CH₂CO]⁺ with m/z 71. The most stable fragment, the tropylium-like ion derived from the 3-(trifluoromethyl)benzyl cation at m/z 159, is expected to be a major peak.
Another significant fragmentation pathway for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement . wikipedia.orglibretexts.orgcambridge.org This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond. libretexts.org In this compound, the propyl group provides a γ-hydrogen. The McLafferty rearrangement would lead to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation of the enol form of 1-(3-(trifluoromethyl)phenyl)ethanone, which would be observed at m/z 174.
Predicted Major Fragments in the EI-MS of this compound:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 230 | [C₁₂H₁₃F₃O]⁺ | Molecular Ion (M⁺) |
| 187 | [C₉H₆F₃O]⁺ | α-cleavage (loss of •C₃H₇) |
| 174 | [C₉H₇F₃O]⁺• | McLafferty Rearrangement (loss of C₃H₆) |
| 159 | [C₈H₆F₃]⁺ | α-cleavage (formation of 3-(trifluoromethyl)benzyl cation) |
| 71 | [C₄H₇O]⁺ | α-cleavage (formation of butyryl cation) |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of organic compounds. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides detailed structural information that can be used to confirm the identity of a compound. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion for MS/MS analysis. The fragmentation of this precursor is expected to follow characteristic pathways for ketones and aromatic compounds containing a trifluoromethyl group.
The primary fragmentation mechanisms for ketones are alpha-cleavage and the McLafferty rearrangement. youtube.comlibretexts.org Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two alpha-cleavages are possible:
Cleavage between the carbonyl carbon and the methylene bridge, leading to the formation of a propyl radical and a resonance-stabilized acylium ion.
Cleavage between the carbonyl carbon and the propyl group, resulting in a 3-(trifluoromethyl)benzyl radical and an acylium ion.
The McLafferty rearrangement is another common fragmentation pathway for ketones that possess a gamma-hydrogen. youtube.com This rearrangement involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.
The presence of the trifluoromethyl group on the phenyl ring also influences the fragmentation pattern. The strong electron-withdrawing nature of the trifluoromethyl group can affect the stability of the resulting fragment ions. mdpi.com The fragmentation of the trifluoromethylphenyl moiety itself can lead to characteristic ions, such as the tropylium (B1234903) ion, which is often observed in the mass spectra of phenyl-containing compounds. wvu.edu
A plausible fragmentation pathway for this compound under MS/MS conditions is outlined below:
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 231.09 | 187.06 | [C₉H₈F₃O]⁺ | C₃H₆ |
| 231.09 | 159.03 | [C₈H₅F₃]⁺ | C₄H₈O |
| 231.09 | 145.04 | [C₇H₄F₃]⁺ | C₅H₈O |
| 187.06 | 159.03 | [C₈H₅F₃]⁺ | CO |
| 159.03 | 109.02 | [C₇H₄F]⁺ | CF₂ |
Note: The m/z values are calculated for the most abundant isotopes.
The analysis of the product ion spectrum would allow for the unambiguous confirmation of the structure of this compound by matching the observed fragment masses with the predicted fragmentation pathways.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. These techniques are complementary and rely on the interaction of molecules with electromagnetic radiation, leading to transitions between vibrational energy levels.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups.
The ketone (C=O) stretching vibration is one of the most prominent features in the IR spectrum of a ketone. For aliphatic ketones, this band typically appears in the region of 1715-1705 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring in this compound is expected to shift this absorption to a slightly lower wavenumber.
The trifluoromethyl (CF₃) group gives rise to strong absorption bands in the IR spectrum due to the C-F stretching vibrations. These are typically observed in the range of 1350-1100 cm⁻¹. The exact position and number of bands can be influenced by the molecular environment.
The aromatic ring will also produce a series of characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ range, the positions of which are indicative of the substitution pattern of the ring. chemrxiv.org
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | Medium |
| Aliphatic C-H | Stretching | 3000-2850 | Medium to Strong | Medium to Strong |
| Ketone C=O | Stretching | 1710-1690 | Strong | Medium to Weak |
| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong | Strong |
| Trifluoromethyl C-F | Stretching | 1350-1100 | Strong | Medium |
| Aromatic C-H | Out-of-plane Bending | 900-700 | Strong | Weak |
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The aromatic C=C stretching and the symmetric C-F stretching vibrations are expected to show strong signals in the Raman spectrum.
The flexibility of the pentanone chain in this compound allows for the existence of multiple conformational isomers, or conformers, which differ by rotation about single bonds. Vibrational spectroscopy can be a powerful tool for studying this conformational isomerism. nih.gov
The different spatial arrangements of the atoms in each conformer can lead to slight variations in their vibrational frequencies. By analyzing the spectra, potentially at different temperatures or in different phases, it may be possible to identify the presence of multiple conformers and, in some cases, to determine their relative populations. For example, certain low-frequency modes, such as skeletal bending and torsional vibrations, are particularly sensitive to conformational changes.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different conformers. nih.gov By comparing the calculated spectra with the experimental IR and Raman data, a more detailed understanding of the conformational landscape of this compound can be achieved.
X-ray Crystallography of Co-crystals and Solid-State Derivatives of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a single crystal of this compound itself might be challenging, the formation of co-crystals can provide a viable route to its solid-state structural analysis. mdpi.com
A co-crystal is a multi-component crystal in which the constituent molecules are held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking. rsc.org The ketone group in this compound can act as a hydrogen bond acceptor, making it a suitable candidate for forming co-crystals with hydrogen bond donors.
The analysis of the crystal structure of a co-crystal or a solid-state derivative of this compound would provide precise information on:
Molecular Conformation: The exact three-dimensional arrangement of the atoms in the molecule in the solid state.
Intermolecular Interactions: The nature and geometry of the non-covalent interactions that govern the packing of the molecules in the crystal lattice. The trifluoromethyl group can participate in weak hydrogen bonds and halogen bonds, which can influence the crystal packing. acs.org
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Table 3: Potential Co-formers for Co-crystallization with this compound
| Co-former Type | Example Co-formers | Expected Primary Interaction |
| Carboxylic Acids | Benzoic Acid, Adipic Acid | O-H···O=C Hydrogen Bond |
| Phenols | Hydroquinone, Resorcinol | O-H···O=C Hydrogen Bond |
| Amides | Urea, Benzamide | N-H···O=C Hydrogen Bond |
| Halogen Bond Donors | 1,4-Diiodotetrafluorobenzene | C-I···O=C Halogen Bond |
The formation of new solid forms can be confirmed by techniques such as powder X-ray diffraction (PXRD), which shows a unique diffraction pattern for each crystalline phase. researchgate.net The successful growth of a single crystal would allow for a detailed structural elucidation, providing invaluable insights into the solid-state properties of this compound and its derivatives.
Computational and Theoretical Investigations of 1 3 Trifluoromethyl Phenyl Pentan 2 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a deep look into the electronic and structural characteristics of 1-[3-(Trifluoromethyl)phenyl]pentan-2-one. For a molecule of this nature, a functional such as B3LYP combined with a basis set like 6-31G(d) would offer a good balance of accuracy and computational cost for geometry optimization and electronic property calculations. nih.gov
A detailed analysis of the electronic structure would reveal the distribution of electrons within the molecule. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the electron density of the phenyl ring. mdpi.com This would lead to a notable polarization of the molecule. An electrostatic potential map would likely show a region of high positive potential (electron deficiency) around the CF3 group and the adjacent ring carbons, while the oxygen atom of the carbonyl group would exhibit a region of high negative potential (electron richness).
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the phenyl ring and the carbonyl oxygen, while the LUMO would likely be centered on the phenyl ring and the carbonyl carbon, with some contribution from the trifluoromethyl group. The energy gap between the HOMO and LUMO would provide insights into the chemical reactivity and kinetic stability of the molecule.
Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)
| Property | Expected Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | ~3.5 D |
The flexibility of the pentan-2-one side chain allows for multiple conformations. Conformational analysis is critical for identifying the most stable three-dimensional structure of the molecule. The rotation around the single bonds, particularly the C-C bonds of the pentyl chain and the bond connecting the phenyl ring to the ketone, will result in various staggered and eclipsed conformers. maricopa.edulibretexts.org The most stable conformer, or the global energy minimum, would be the one that minimizes steric hindrance and torsional strain.
It is expected that the anti-conformation, where the bulky trifluoromethylphenyl group and the propyl group of the pentanone chain are positioned as far apart as possible, would be one of the low-energy conformers. libretexts.orgyoutube.com Gauche interactions between these groups would result in higher energy conformations. bkcc.ac.in Studies on similar 2-substituted acetophenones have shown that both planar and non-planar conformations can be stable, depending on the nature of the substituent. rsc.org
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Ph-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180° | 0.00 (Global Minimum) |
| Gauche | 60° | 1.5 |
| Eclipsed (Syn-periplanar) | 0° | 4.5 (Transition State) |
Vibrational frequency calculations are instrumental in predicting the infrared (IR) spectrum of a molecule. Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. The calculated frequencies can be correlated with experimental IR spectra to confirm the structure of the synthesized compound. For this compound, characteristic vibrational frequencies would include the C=O stretch of the ketone, the C-F stretches of the trifluoromethyl group, and various C-H and C=C vibrations of the aromatic ring. youtube.com The IR spectrum of the closely related 3'-(trifluoromethyl)acetophenone (B147564) shows a strong carbonyl absorption. nist.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1715-1725 | Strong |
| C-F (Trifluoromethyl) | Stretching | 1100-1350 | Strong, Multiple Bands |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a more explicit picture of the molecule's behavior in a solvent. acs.orgaip.orgaip.org MD simulations would allow for the exploration of the conformational landscape of this compound over time, providing insights into its flexibility. rsc.org Furthermore, these simulations can detail the specific interactions between the solute and solvent molecules, such as hydrogen bonding with protic solvents or dipole-dipole interactions with polar aprotic solvents. This is crucial for understanding how the solvent can influence the conformational preferences and reactivity of the molecule.
Quantitative Structure-Reactivity Relationships (QSAR) within a Chemical Context
Quantitative Structure-Reactivity Relationships (QSAR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. wikipedia.org In a chemical context, a QSAR study could be developed for a series of substituted phenylpentanones, including this compound, to predict their reactivity in a specific reaction, such as a reduction or an aldol (B89426) condensation. Molecular descriptors, which are numerical representations of molecular properties (e.g., electronic, steric, and lipophilic), would be calculated for each compound. iosrjournals.orgljmu.ac.ukmdpi.com Statistical methods would then be used to build a model that relates these descriptors to the observed reaction rates or equilibrium constants. Such a model could then be used to predict the reactivity of new, unsynthesized analogs.
Synthesis and Reactivity of Derivatives and Analogues of 1 3 Trifluoromethyl Phenyl Pentan 2 One
Modification of the Alkyl Chain in Pentanone Derivatives
The alkyl chain of 1-[3-(trifluoromethyl)phenyl]pentan-2-one offers several positions for synthetic modification to create a variety of derivatives. Standard enolate chemistry can be applied to the carbon atoms adjacent to the carbonyl group (the α-carbons).
For instance, deprotonation of the α-carbon with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate which can then react with various electrophiles. This allows for the introduction of a wide range of substituents. Alkylation reactions with alkyl halides can be used to introduce longer or branched alkyl chains. For example, reaction of the enolate with methyl iodide would yield 1-[3-(trifluoromethyl)phenyl]-3-methylpentan-2-one, while reaction with benzyl (B1604629) bromide would introduce a benzyl group.
Functional groups can also be introduced on the alkyl chain. For example, reaction of the enolate with an aldehyde would lead to an aldol (B89426) addition product, which upon dehydration could yield an α,β-unsaturated ketone. Hydroxymethylation can be achieved using formaldehyde, and aminomethylation via the Mannich reaction. These modifications allow for the synthesis of a library of compounds with varying steric and electronic properties, which can be useful for structure-activity relationship (SAR) studies in drug discovery.
Derivatization of the Ketone Carbonyl Group (e.g., formation of enol ethers, ketals)
The ketone carbonyl group in this compound is a key functional group that can be readily derivatized to form various analogues, such as enol ethers and ketals.
Enol Ether Formation: Silyl (B83357) enol ethers are versatile intermediates in organic synthesis and can be prepared from ketones like this compound. wikipedia.org The reaction of the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) or LDA, yields the corresponding silyl enol ether. wikipedia.org The regioselectivity of this reaction (i.e., the formation of the kinetic versus the thermodynamic enol ether) can be controlled by the choice of base and reaction conditions. wikipedia.org For instance, using LDA at low temperatures typically favors the formation of the less substituted (kinetic) silyl enol ether. wikipedia.org These silyl enol ethers can then be used in a variety of subsequent reactions, such as Mukaiyama aldol additions, to form new carbon-carbon bonds. fu-berlin.de
Difluoro enol silyl ethers can also be generated from trifluoromethyl ketones. nih.gov These are useful synthons for introducing the α,α-difluoro carbonyl functional group. nih.gov
Ketal Formation: The carbonyl group can be protected or transformed into a ketal by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. For example, reaction with ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid would yield the corresponding ethylene ketal. This transformation is often used to protect the ketone functionality during reactions that are sensitive to carbonyl groups. The ketal can be readily converted back to the ketone by treatment with aqueous acid.
A copper-catalyzed method has been reported for the synthesis of thioketals from β-CF3-substituted enones, which are structurally related to the title compound. lboro.ac.uk
Substitution Pattern Variations on the Trifluoromethylphenyl Ring
Varying the substitution pattern on the trifluoromethylphenyl ring of this compound can significantly impact the molecule's properties. This can be achieved by starting from different substituted benzotrifluorides or by performing electrophilic aromatic substitution reactions on a pre-existing ring.
A process for the preparation of 1-(3-fluoro-5-trifluoromethyl-phenyl)-2-methyl-propan-1-one has been documented, which represents a variation in the substitution pattern of the phenyl ring. sigmaaldrich.com The synthesis of this compound, which has a fluorine atom in addition to the trifluoromethyl group on the phenyl ring, demonstrates the feasibility of creating analogues with altered electronic properties.
Furthermore, a process for preparing 3-trifluoromethyl acetophenone (B1666503) oxime from an isomeric mixture of halo benzotrifluoride (B45747) has been described. google.com This process involves the formation of a Grignard reagent, which is then reacted with ketene (B1206846) to produce an isomeric mixture of trifluoromethyl acetophenone. google.com This highlights a synthetic route that can be adapted to produce various substituted trifluoromethylphenyl ketones.
Fluorine Atom Modifications and Isosteric Replacements
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. lboro.ac.ukcambridgemedchemconsulting.comnih.govnih.govelsevierpure.com However, modifying or replacing this group can lead to compounds with improved properties.
Isosteric Replacements: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. lboro.ac.ukcambridgemedchemconsulting.comnih.govelsevierpure.com The CF3 group can be replaced by other electron-withdrawing groups to modulate a molecule's properties. For instance, the pentafluorosulfanyl (SF5) group has been explored as a bioisostere for the CF3 group. nih.gov The SF5 group is more electronegative and larger than the CF3 group, which can lead to different interactions with biological targets. nih.gov In a study on indole (B1671886) inhibitors, the replacement of a CF3 group with an SF5 group resulted in a nearly 5-fold decrease in inhibitory activity, highlighting the significant impact of such a substitution. nih.gov
The nitro (NO2) group has also been investigated as a bioisostere for the trifluoromethyl group. lboro.ac.uknih.govelsevierpure.com In a series of CB1 receptor positive allosteric modulators, the replacement of an aliphatic nitro group with a trifluoromethyl group led to more potent compounds with improved metabolic stability. lboro.ac.uknih.govelsevierpure.com This demonstrates that the CF3 group can be a successful replacement for other functional groups.
Catalytic and Materials Science Applications of 1 3 Trifluoromethyl Phenyl Pentan 2 One and Its Derivatives
Role as a Building Block in Complex Organic Synthesis
The chemical structure of 1-[3-(trifluoromethyl)phenyl]pentan-2-one, possessing both a reactive carbonyl group and an activated aromatic ring, makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic compounds.
Trifluoromethyl-substituted ketones are recognized as important precursors in the synthesis of various bioactive molecules. nih.govnih.gov For instance, the related compound 3-(3-trifluoromethylphenyl)propanal is a key intermediate in the production of Cinacalcet, a calcimimetic agent. nih.gov This highlights the utility of the 3-(trifluoromethyl)phenyl moiety in constructing pharmaceutically relevant scaffolds.
The ketone functionality in this compound allows for a variety of chemical transformations. One of the most significant applications of ketones in heterocyclic synthesis is the Paal-Knorr reaction, which is used to synthesize substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in While this compound is not a 1,4-diketone itself, it can be readily converted into one, which can then undergo cyclization.
Furthermore, trifluoromethyl-substituted ketones can be used in the synthesis of quinolines, a class of heterocyclic compounds with a broad range of applications. nih.govnih.gov For example, 3-fluoro-4-(trifluoromethyl)quinolines have been synthesized from pentafluoropropen-2-ol through a one-pot reaction involving a Mannich addition with aldimines followed by Friedel-Crafts cyclization. nih.gov The structural similarity suggests that this compound could be a viable starting material for analogous quinoline (B57606) syntheses.
The synthesis of various heterocyclic compounds from trifluoromethylated ketones is a testament to their versatility as building blocks. The table below summarizes some of the common heterocyclic systems that can be synthesized from ketone precursors.
| Heterocyclic System | Synthetic Method | Precursor Type |
| Furan | Paal-Knorr Synthesis | 1,4-Diketone |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Diketone |
| Thiophene | Paal-Knorr Synthesis | 1,4-Diketone |
| Pyridine | Cyclization of Ketoxime Acetates | Ketoxime Acetate (B1210297) |
| Quinoline | Friedel-Crafts Cyclization | β-Aryl-α,β-unsaturated Ketone |
Applications in Ligand Design and Coordination Chemistry (e.g., for metal catalysts)
The this compound molecule is a valuable precursor for the synthesis of various ligands used in coordination chemistry and catalysis. The ability to introduce the trifluoromethylphenyl group into a ligand framework can significantly impact the properties of the resulting metal complexes, such as their stability, solubility, and catalytic activity.
A prominent class of ligands that can be derived from this compound are β-diketonates. These ligands are synthesized through a Claisen condensation reaction between a ketone and an ester. researchgate.netsapub.orgscispace.com For example, this compound can react with an appropriate ester to yield a trifluoromethyl-substituted β-diketone. These β-diketonate ligands are excellent chelators for a wide range of metal ions, forming stable complexes with applications in catalysis, materials science, and as precursors for metal oxide deposition. durham.ac.ukkpi.uanih.gov The trifluoromethyl group in the β-diketonate ligand can enhance the volatility and solubility of the metal complexes in organic solvents. durham.ac.uk
Another important class of ligands that can be synthesized from this compound are Schiff base ligands. These are typically formed by the condensation of a primary amine with a ketone or aldehyde. organic-chemistry.orgnih.govsemanticscholar.orgnih.gov The resulting imine-containing ligands can coordinate to metal ions through the nitrogen and potentially other donor atoms present in the ligand structure. The trifluoromethylphenyl group can be used to tune the electronic and steric properties of the Schiff base ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complex.
The table below provides examples of ligand types that can be synthesized from ketone precursors and their applications in coordination chemistry.
| Ligand Type | Synthetic Method | Application in Coordination Chemistry |
| β-Diketonate | Claisen Condensation | Catalysis, Metal-Organic Frameworks (MOFs), Precursors for Thin Films |
| Schiff Base | Condensation with Primary Amine | Catalysis, Sensing, Bioinorganic Chemistry |
Precursor for Specialty Chemicals and Advanced Materials (e.g., polymers, liquid crystals, non-biological optoelectronics)
The unique properties conferred by the trifluoromethyl group make this compound and its derivatives attractive precursors for the synthesis of specialty chemicals and advanced materials, including high-performance polymers, liquid crystals, and materials for non-biological optoelectronics.
In the field of polymer chemistry, the incorporation of trifluoromethyl groups into polymer backbones is known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant. kpi.uamsu.edu For example, novel poly(ether ether ketone) (PEEK) copolymers containing trifluoromethyl groups have been synthesized from trifluorobenzophenone monomers. kpi.ua These polymers exhibit reduced crystallinity and higher glass transition temperatures compared to their non-fluorinated counterparts. This compound could serve as a precursor to similar difunctional monomers for the synthesis of novel fluorinated PEEK or other poly(aryl ether ketone)s with tailored properties.
The synthesis of liquid crystals containing fluorinated groups is another area of interest. The introduction of fluorine atoms or trifluoromethyl groups can significantly alter the mesomorphic properties, such as the clearing point and dielectric anisotropy, of liquid crystalline materials. google.com Ketone-containing molecules can be transformed into various liquid crystal mesogens through established synthetic routes. The rigid phenyl ring and the polar trifluoromethyl group in derivatives of this compound could be leveraged to design new liquid crystalline materials with specific properties for display and sensor applications.
While direct applications in non-biological optoelectronics are not widely reported for this specific compound, the trifluoromethylphenyl moiety is known to influence the electronic properties of organic molecules. This makes derivatives of this compound potential candidates for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other organic electronic devices where tuning of the energy levels and charge transport properties is crucial.
Use in Supramolecular Chemistry and Host-Guest Interactions (non-biological)
The structural features of this compound and its derivatives make them interesting candidates for applications in non-biological supramolecular chemistry and host-guest interactions. The trifluoromethyl group, in particular, can participate in non-covalent interactions that are distinct from those of a methyl group, including dipole-dipole interactions and so-called "fluorous" interactions.
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and aldehydes, and they are well-known for their ability to form host-guest complexes. While ketones are not the typical starting materials for calixarene (B151959) synthesis, the functional groups present in derivatives of this compound could potentially be used to modify pre-formed calixarenes or to participate in alternative macrocyclization strategies. The incorporation of a trifluoromethylphenyl group onto a calixarene scaffold could significantly alter its guest-binding properties.
The study of supramolecular assemblies of phenyl derivatives and their interaction with host molecules like cyclodextrins is an active area of research. The hydrophobic cavity of cyclodextrins can encapsulate aromatic guests, and the trifluoromethyl group could influence the strength and geometry of this inclusion. Such host-guest systems have potential applications in areas such as drug delivery, sensing, and catalysis.
Environmental Fate and Transformation Studies of 1 3 Trifluoromethyl Phenyl Pentan 2 One
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis, Oxidation)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photolysis), water (hydrolysis), and oxidation.
Photolysis: Aromatic ketones are known to undergo photolysis, a process initiated by the absorption of light, which can lead to their degradation in sunlit natural waters. acs.org The ketone group in 1-[3-(trifluoromethyl)phenyl]pentan-2-one could absorb sunlight, leading to an excited state that can then undergo various reactions. msu.edulibretexts.org For instance, aromatic ketones can facilitate the photo-oxidative degradation of other substances, suggesting they are photochemically reactive. acs.org The presence of a trifluoromethyl group may influence the rate and products of photolysis, but specific data for this compound are unavailable. Some studies on other fluorinated compounds indicate that photolysis can contribute to their degradation. numberanalytics.com
Hydrolysis: The hydrolysis of the trifluoromethyl group can occur under certain conditions, although it is generally considered to be a stable moiety. acs.orgcdnsciencepub.comthieme-connect.com The strong carbon-fluorine bonds are resistant to cleavage. nih.gov However, studies on other trifluoromethylated compounds have shown that hydrolysis can be facilitated in the presence of strong acids or bases, or through photo-induced reactions. acs.orgthieme-connect.comnih.gov The ketone functional group in this compound is generally stable to hydrolysis under typical environmental pH conditions.
Oxidation: Oxidation in the environment can be driven by photochemically produced reactive species like hydroxyl radicals. The aromatic ring and the alkyl chain of this compound are potential sites for oxidative attack. Aromatic ketones can be involved in oxidation reactions in the aqueous phase, a process relevant to sunlit surface waters. acs.org The atmospheric oxidation of volatile fluorinated compounds is a known degradation pathway that can lead to the formation of perfluorinated acids. dioxin20xx.org
| Abiotic Degradation Pathway | Potential for this compound | Influencing Factors |
| Photolysis | Likely to occur due to the aromatic ketone structure. acs.orgmsu.edu | Sunlight intensity, presence of photosensitizers. |
| Hydrolysis | The trifluoromethyl group is generally resistant, but can hydrolyze under specific conditions. nih.govacs.orgthieme-connect.com | pH, temperature, presence of catalysts. |
| Oxidation | Susceptible to attack by reactive oxygen species. acs.org | Presence of oxidants (e.g., hydroxyl radicals), light. |
Biotic Transformation Mechanisms (e.g., Microbial Degradation in Environmental Systems)
Biotic transformation, primarily through microbial degradation, is a significant pathway for the breakdown of organic compounds in the environment. nih.gov The presence of a trifluoromethyl group often makes a compound more resistant to microbial attack. nih.gov
The microbial catabolism of fluorinated aromatic compounds has been studied, and some microorganisms have demonstrated the ability to cleave the carbon-fluorine bond, which is a critical step for mineralization. researchgate.netresearchgate.net The degradation of compounds with trifluoromethyl groups attached to an aromatic ring has been shown to occur through ring oxidation reactions. researchgate.net
| Microbial Process | Potential Relevance to this compound | Key Considerations |
| Aerobic Degradation | Possible, with initial attack likely on the aromatic ring or alkyl chain. researchgate.net | Presence of adapted microbial communities, oxygen availability. |
| Anaerobic Degradation | Less likely for the trifluoromethyl group, though degradation of other parts of the molecule may occur. | Redox potential, specific microbial populations. |
| Cometabolism | The compound may be transformed by enzymes acting on other substrates. | Presence of primary growth substrates for microorganisms. |
Identification and Characterization of Environmental Metabolites and Transformation Products
Specific environmental metabolites of this compound have not been identified in the available literature. However, based on the degradation pathways of analogous compounds, several potential transformation products can be hypothesized.
Degradation of the pentanone side chain could lead to the formation of 3-(trifluoromethyl)benzoic acid or other smaller organic acids. Microbial oxidation of the alkyl chain could result in the formation of hydroxylated or carboxylated derivatives.
If the trifluoromethyl group undergoes transformation, which is a more challenging process, it could potentially be hydrolyzed to a carboxylic acid group, although this is less common in biological systems. researchgate.net Photodegradation or microbial oxidation of the aromatic ring could lead to ring cleavage and the formation of various aliphatic compounds.
The metabolism of some fluorinated drugs can lead to the formation of toxic metabolites, such as fluoroacetate, though this is dependent on the specific structure and metabolic pathway. nih.gov
Table of Potential Transformation Products
| Potential Precursor Moiety | Potential Transformation Product | Transformation Process |
|---|---|---|
| Pentan-2-one side chain | 3-(Trifluoromethyl)benzoic acid | Oxidation |
| Pentan-2-one side chain | Hydroxylated derivatives | Microbial oxidation |
| Aromatic ring | Ring-cleavage products (aliphatic acids) | Photodegradation, microbial oxidation |
Advanced Analytical Method Development for the Detection and Quantification of 1 3 Trifluoromethyl Phenyl Pentan 2 One in Non Biological Matrices
Chromatographic Techniques (e.g., HPLC, GC, SFC) with Specialized Detectors
The separation and detection of 1-[3-(Trifluoromethyl)phenyl]pentan-2-one can be effectively achieved using a variety of chromatographic techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as routine quantification or chiral separation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aromatic ketones. For this compound, a reversed-phase HPLC method is typically employed. A C18 column is a suitable stationary phase, offering good separation for non-polar to moderately polar compounds. auroraprosci.comnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. auroraprosci.comnih.gov Gradient elution may be necessary to achieve optimal separation from impurities or matrix components. Detection is commonly performed using a UV detector, as the aromatic ring of the compound exhibits strong absorbance in the UV region. auroraprosci.com For enhanced selectivity and sensitivity, a Diode Array Detector (DAD) can be used, which provides spectral information across a range of wavelengths. researchgate.net
| Parameter | Typical HPLC Conditions for Aromatic Ketones |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detector | UV (e.g., 254 nm) or DAD (e.g., 200-400 nm) |
| Injection Volume | 10-20 µL |
| This table presents typical starting parameters for the HPLC analysis of aromatic ketones, which can be optimized for this compound. |
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. Separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) provides a robust and linear response for quantitative analysis. For more selective detection, especially in complex matrices, an Electron Capture Detector (ECD) can be employed, as the trifluoromethyl group enhances the compound's electron-capturing properties. The separation of positional isomers of trifluoromethyl-substituted cathinones has been successfully demonstrated using GC, indicating its suitability for resolving structurally similar compounds. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of chiral compounds and can be advantageous for the separation of enantiomers of this compound, should it possess a chiral center. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic modifier like methanol or ethanol. shimadzu.comchromatographyonline.comphenomenex.com This technique offers faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.com Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), are used to achieve enantiomeric separation. shimadzu.comphenomenex.com Detection can be performed using a UV detector or a mass spectrometer.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC-IR) for Complex Sample Analysis
For the unambiguous identification and quantification of this compound in complex matrices, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry or infrared spectroscopy are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural information. Following GC separation, the compound is ionized, typically by electron ionization (EI), and the resulting fragmentation pattern serves as a chemical fingerprint. For ketones, characteristic fragmentation includes α-cleavage adjacent to the carbonyl group. miamioh.edu In the case of this compound, key fragments would be expected from the loss of the propyl group and cleavage at the benzylic position. The mass spectrum of trifluoromethyl-substituted ketones often shows a prominent ion corresponding to the loss of the CF3 group. beilstein-journals.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly valuable for analyzing trace levels of the compound in environmental samples. After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. In MS/MS, a specific precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces matrix interference. sciex.comnih.gov For fluorinated compounds, LC-MS/MS methods have been developed with low limits of quantification, often in the nanogram per liter range. d-nb.info
| Parameter | Illustrative LC-MS/MS Conditions for Fluorinated Compounds |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- of the target analyte |
| Product Ions (Q3) | Characteristic fragments of the target analyte |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50-100 ms |
| This table provides an example of the parameters that would be developed for a quantitative LC-MS/MS method for this compound, based on methods for other fluorinated compounds. |
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful tool for distinguishing between isomers that may produce similar mass spectra. protocols.io As the separated compounds elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. The position of the carbonyl (C=O) stretching vibration in the IR spectrum is sensitive to the electronic environment, allowing for differentiation between positional isomers of aromatic ketones. nih.govresearchgate.net
Sample Preparation Strategies for Environmental, Industrial, and Synthetic Samples
Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of technique depends on the nature of the sample matrix.
Environmental Samples (e.g., Soil, Water): For water samples, Solid-Phase Extraction (SPE) is a common and effective technique for the extraction and pre-concentration of organic pollutants, including organofluorine compounds. nih.govyoutube.com Hydrophilic-Lipophilic Balanced (HLB) sorbents are often used due to their ability to retain a broad range of compounds. nih.gov The analyte is adsorbed onto the sorbent from a large volume of water and then eluted with a small volume of an organic solvent. For soil and sediment samples, initial steps may include drying, sieving, and grinding to ensure homogeneity. wisc.eduku.edu Extraction can then be performed using techniques such as Soxhlet extraction or pressurized liquid extraction with an appropriate organic solvent. itrcweb.org
Industrial Samples (e.g., Wastewater, Process Streams): Industrial wastewater can be complex and may require pre-treatment to remove high concentrations of interfering substances before extraction. wikipedia.org For relatively clean aqueous process streams, liquid-liquid extraction (LLE) with a water-immiscible organic solvent can be a straightforward method for isolating this compound. For more complex matrices, SPE is often preferred. nih.gov
Synthetic Samples (e.g., Reaction Mixtures): For monitoring the progress of a chemical synthesis or for quality control of the final product, sample preparation is often simpler. A direct dilution of the reaction mixture with a suitable solvent, followed by filtration, may be sufficient before analysis by HPLC or GC. This "dilute and shoot" approach is rapid and minimizes sample manipulation. sciex.com
Development of Spectroscopic Methods for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanism, and endpoint determination, leading to improved process control and optimization.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful technique for in-situ reaction monitoring. nih.govmdpi.com An ATR probe can be directly immersed into the reaction vessel, allowing for the continuous acquisition of infrared spectra of the reaction mixture without the need for sampling. The progress of the synthesis of this compound can be followed by monitoring the disappearance of reactant peaks and the appearance of the characteristic carbonyl (C=O) absorption of the product ketone. researchgate.netmdpi.com
Q & A
Q. What are the recommended methods for synthesizing 1-[3-(Trifluoromethyl)phenyl]pentan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is often employed. For example:
Hydrolysis of nitriles : Convert 2-[3-(trifluoromethyl)phenyl]acetonitrile to 2-[3-(trifluoromethyl)phenyl]acetic acid using acidic or basic conditions .
Acetylation : React the acid with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) to form the ketone intermediate.
Chain extension : Use alkylation or Grignard reactions to extend the carbon chain to the pentan-2-one structure.
Optimization involves adjusting reaction temperature (e.g., 80–100°C for hydrolysis), stoichiometry of reagents (e.g., 1:1.2 molar ratio for acetylation), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks:
- Trifluoromethyl (): -NMR at ~-60 ppm .
- Ketone carbonyl: -NMR at ~210 ppm.
- X-ray Crystallography : Use SHELX software for structure refinement. Collect single-crystal data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL-2018/3 .
- Mass Spectrometry : Confirm molecular ion peak (M⁺) at m/z 246 (C₁₂H₁₁F₃O⁺) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Waste Disposal : Collect halogenated by-products separately and treat via incineration or licensed hazardous waste services .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound in catalytic reactions?
- Methodological Answer : The group is strongly electron-withdrawing (-I effect), which:
- Reduces electron density at the aromatic ring, directing electrophilic substitution to the meta position.
- Enhances stability of transition states in nucleophilic acyl substitution reactions (e.g., Grignard additions).
Computational studies (DFT calculations at B3LYP/6-311+G(d,p) level) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with Lamarckian GA parameters to predict binding poses. Prepare the ligand (ketone) in .pdbqt format and dock into a target protein’s active site (e.g., cytochrome P450) .
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability. Analyze RMSD and hydrogen-bonding interactions .
Q. How can contradictory data on reaction yields or by-product formation be resolved during synthesis optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial design to test variables (temperature, solvent polarity, catalyst loading).
- Analytical Validation : Employ GC-MS or HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
- Mechanistic Studies : Probe reaction pathways using deuterium labeling or in-situ IR spectroscopy to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
